molecular formula C12H7N3 B14237075 5,9-Methanoimidazo[4,5-h][3]benzazepine CAS No. 231632-07-8

5,9-Methanoimidazo[4,5-h][3]benzazepine

Cat. No.: B14237075
CAS No.: 231632-07-8
M. Wt: 193.20 g/mol
InChI Key: YKVPSPDUUIOESC-UHFFFAOYSA-N
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Description

5,9-Methanoimidazo4,5-hbenzazepine is a complex organic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol It is known for its unique structure, which includes a methano bridge and an imidazo ring fused to a benzazepine core

Preparation Methods

The synthesis of 5,9-Methanoimidazo4,5-hbenzazepine involves several steps and specific reaction conditions. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentane and benzimidazole derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine core. This is typically achieved through a series of condensation reactions.

    Methano Bridge Formation: The methano bridge is introduced through a cycloaddition reaction, which requires specific catalysts and reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5,9-Methanoimidazo4,5-hbenzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This results in the reduction of specific functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents for these reactions include halogenating agents like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced forms of the compound.

Scientific Research Applications

5,9-Methanoimidazo4,5-hbenzazepine has a wide range of scientific research applications :

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or protein-ligand interactions.

    Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,9-Methanoimidazo4,5-hbenzazepine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5,9-Methanoimidazo4,5-hbenzazepine can be compared with other similar compounds to highlight its uniqueness :

    Varenicline: Varenicline is a well-known compound with a similar structure. 5,9-Methanoimidazobenzazepine has distinct functional groups and a different mechanism of action.

    Benzazepines: Other benzazepine derivatives may share some structural similarities, but the presence of the methano bridge and imidazo ring in 5,9-Methanoimidazobenzazepine sets it apart.

    Imidazoles: Imidazole derivatives are another class of compounds with some structural resemblance. the unique fusion of the imidazo ring with the benzazepine core in 5,9-Methanoimidazobenzazepine makes it distinct.

4,5-hbenzazepine in various scientific fields.

Properties

CAS No.

231632-07-8

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-1(14),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C12H7N3/c1-7-4-13-5-8(1)10-3-12-11(2-9(7)10)14-6-15-12/h2-6H,1H2

InChI Key

YKVPSPDUUIOESC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC1=C3C2=CC4=NC=NC4=C3

Origin of Product

United States

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